molecular formula C24H29BrN2O4 B4778012 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine

Cat. No. B4778012
M. Wt: 489.4 g/mol
InChI Key: ZYYKEVPNBBNTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine acts as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor. This dual action is thought to underlie its anxiolytic and antidepressant effects. This compound also modulates the activity of the dopamine and norepinephrine systems, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. This compound has been shown to have a favorable safety profile in animal studies.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is a selective and potent compound that can be used to study the role of the 5-HT1B and 5-HT2C receptors in various physiological and pathological processes. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of cognitive impairment and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. Its dual action as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT2C receptor underlies its anxiolytic, antidepressant, and anti-addictive effects. This compound has several advantages for lab experiments, but further studies are needed to optimize its pharmacological properties for clinical use.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-bromo-4-tert-butylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. This compound has also shown promise in the treatment of neuropathic pain, cognitive impairment, and sleep disorders.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-bromo-4-tert-butylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN2O4/c1-24(2,3)18-5-7-20(19(25)13-18)29-15-23(28)27-10-8-26(9-11-27)14-17-4-6-21-22(12-17)31-16-30-21/h4-7,12-13H,8-11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYKEVPNBBNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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